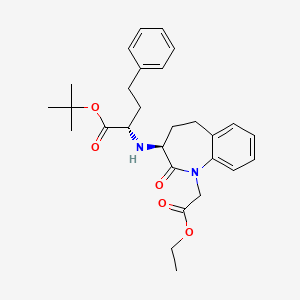
N,N'-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide): is a complex organic compound characterized by its unique structure, which includes a sulfonyl group bridging two phenylene rings, each connected to an ethane-2,1-diyl linker, and terminating in 5-chloro-2-methoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) typically involves multiple steps:
Formation of the Sulfonyl Bridge: The initial step involves the sulfonylation of 4,1-phenylene derivatives to form the sulfonylbis(4,1-phenylene) core.
Attachment of Ethane-2,1-diyl Linkers:
Coupling with 5-chloro-2-methoxybenzamide: Finally, the ethane-2,1-diyl intermediates are coupled with 5-chloro-2-methoxybenzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining high yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the amide or sulfonyl groups, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems due to its ability to coordinate with metal centers.
Material Science: Its structural properties make it suitable for the development of advanced materials, such as polymers and nanocomposites.
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications.
Industry
Polymer Additives: Used as an additive to enhance the properties of polymers, such as thermal stability and mechanical strength.
Coatings: Applied in the formulation of advanced coatings with improved durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) exerts its effects depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting their activity or altering their function through binding interactions.
Material Science: The compound’s structural features contribute to its ability to form stable complexes and enhance material properties.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-chlorophenyl)sulfonamide: Similar sulfonyl-bridged structure but lacks the ethane-2,1-diyl and methoxybenzamide groups.
N,N’-bis(2-methoxyphenyl)sulfonamide: Contains methoxy groups but differs in the positioning and absence of ethane-2,1-diyl linkers.
Uniqueness
N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) is unique due to its combination of sulfonyl, ethane-2,1-diyl, and methoxybenzamide groups, which confer distinct chemical and physical properties, making it versatile for various applications.
This detailed overview provides a comprehensive understanding of N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide), covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1797029-88-9 |
|---|---|
Molecular Formula |
C32H30Cl2N2O6S |
Molecular Weight |
641.56 |
IUPAC Name |
5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C32H30Cl2N2O6S/c1-41-29-13-7-23(33)19-27(29)31(37)35-17-15-21-3-9-25(10-4-21)43(39,40)26-11-5-22(6-12-26)16-18-36-32(38)28-20-24(34)8-14-30(28)42-2/h3-14,19-20H,15-18H2,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
PNXRBWCVIFJAIV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)CCNC(=O)C4=C(C=CC(=C4)Cl)OC |
Synonyms |
Sulphonamide Sulfone Dimer |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


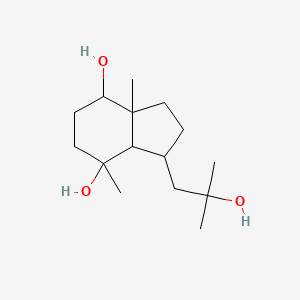
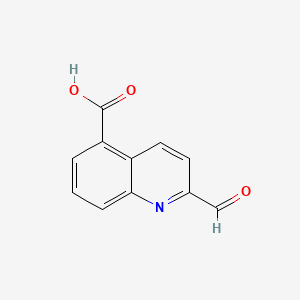
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp](/img/structure/B583267.png)
![(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione](/img/structure/B583269.png)
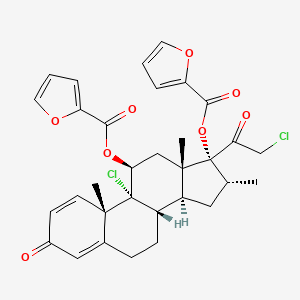
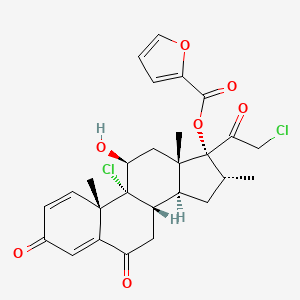
![1'H,3'H,5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[1,2-c][1,3,4]thiadiazole]](/img/structure/B583273.png)
![{[(Z)-2-Methoxyvinyl]oxy}benzene](/img/structure/B583275.png)
![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)
